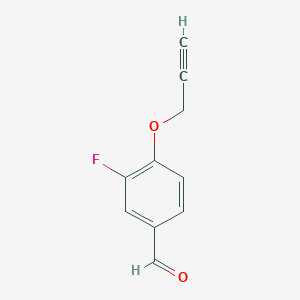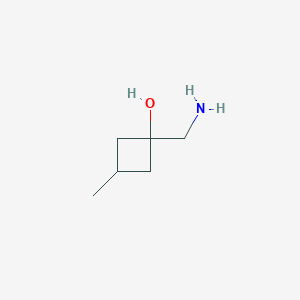
n-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide is a compound that features a brominated thiophene ring attached to a cyclopropane carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide typically involves the Suzuki cross-coupling reaction. This reaction is catalyzed by palladium(0) and involves the coupling of 3-bromothiophene-2-carbaldehyde with 2-methylcyclopropane-1-carboxamide in the presence of a base such as potassium phosphate (K3PO4) and a ligand like triphenylphosphine (PPh3) at elevated temperatures (around 90°C) .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki cross-coupling reaction. This would require optimization of reaction conditions to ensure high yields and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
N-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules through various coupling reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties
作用機序
The mechanism of action of N-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopropane carboxamide moiety can enhance the compound’s stability and binding affinity to its targets.
類似化合物との比較
Similar Compounds
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Another brominated thiophene derivative synthesized via Suzuki cross-coupling.
N-[(3-bromothiophen-2-yl)methyl]-2-(6-methoxypyridin-2-yl)acetamide: A compound with a similar thiophene structure but different functional groups
Uniqueness
N-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide is unique due to its combination of a brominated thiophene ring and a cyclopropane carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
特性
分子式 |
C10H12BrNOS |
|---|---|
分子量 |
274.18 g/mol |
IUPAC名 |
N-[(3-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H12BrNOS/c1-6-4-7(6)10(13)12-5-9-8(11)2-3-14-9/h2-3,6-7H,4-5H2,1H3,(H,12,13) |
InChIキー |
VXQIJAZKHNOMSL-UHFFFAOYSA-N |
正規SMILES |
CC1CC1C(=O)NCC2=C(C=CS2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-(Furan-2-yl)-n,3-dimethyl-N-(2-(pyrrolidin-1-yl)benzyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14914677.png)

![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B14914681.png)


